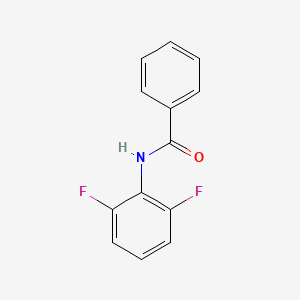

N-(2,6-difluorophenyl)benzamide

Overview

Description

“N-(2,6-difluorophenyl)benzamide” belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It has a molecular weight of 251.2039 .

Synthesis Analysis

The compound can be synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

In the structure of “this compound”, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings . The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction .

Chemical Reactions Analysis

“this compound” can participate in RhIII-catalyzed ortho-C (sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This reaction uses a readily removable N-2,6-difluorophenyl arylamide directing group .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 251.2039 . The compound is non-planar, with a dihedral angle between the carboxamide and the aromatic ring .

Scientific Research Applications

Antiarrhythmic Activity

Research has shown that certain benzamides, including derivatives of N-(2,6-difluorophenyl)benzamide, exhibit significant antiarrhythmic activity. A study by Banitt et al. (1977) focused on benzamides with heterocyclic amide side chains, demonstrating oral antiarrhythmic activity in mice. The compound flecainide acetate, derived from this group, was selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

Molecular Aggregation and Crystal Structure

Mocilac et al. (2016) explored a series of N-(difluorophenyl)benzamides, including variations of this compound, to understand the role of fluorine in molecular aggregation and crystal structure. The study found that these isomers aggregate via intermolecular interactions and demonstrated a 2,5-difluorobenzene effect responsible for shorter C–H⋯F contacts (Mocilac, Osman, & Gallagher, 2016).

Anticonvulsant Properties

Benzamides, including those structurally similar to this compound, have been studied for their anticonvulsant properties. Lambert et al. (1995) synthesized and evaluated two ameltolide analogues in anticonvulsant models, finding them superior to phenytoin in certain tests (Lambert, Hamoir, Hermans, & Poupaert, 1995). Additionally, Afolabi et al. (2012) examined N-(2,6-diisopropylphenyl) benzamides for anticonvulsant activity and found significant protective effects against chemically induced seizures (Afolabi, Barau, & Agbede, 2012).

Colorimetric Sensing of Fluoride Anions

In the context of chemical sensing, Younes et al. (2020) reported on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed a color transition in response to fluoride anions in solution. This research highlights the potential of benzamide derivatives in the development of colorimetric sensors (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Insect Growth Regulation

Substituted benzamides, related to this compound, have been studied for their effects on insect growth and development. Haynes (1987) explored several substituted benzamides for their effectiveness against adult boll weevils, finding significant impacts on progeny reduction and flight ability (Haynes, 1987).

Mechanism of Action

Safety and Hazards

Future Directions

Fluorinated benzamides, including “N-(2,6-difluorophenyl)benzamide”, have attracted extensive research interest in medicinal chemistry and pharmaceuticals, with the ongoing development of new drugs and therapies . The advances in structural research are reflected in the huge increase in published and archived benzamide datasets .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDWNXJEKWHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)

![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)